Cas no 77033-61-5 (4-(tert-butoxy)butanal)

4-(tert-Butoxy)butanal is a versatile aldehyde intermediate used in organic synthesis and pharmaceutical applications. Its tert-butoxy group enhances stability while maintaining reactivity, making it suitable for selective transformations such as Grignard reactions, reductive aminations, and nucleophilic additions. The compound's balanced lipophilicity and steric hindrance contribute to controlled reactivity in multi-step syntheses. It serves as a key building block for the preparation of more complex molecules, including chiral derivatives and heterocyclic compounds. The tert-butoxy moiety also offers protection against premature degradation, ensuring consistent performance in demanding reaction conditions. This compound is particularly valuable in fine chemical and medicinal chemistry research due to its predictable behavior and compatibility with diverse synthetic methodologies.
4-(tert-butoxy)butanal structure
4-(tert-butoxy)butanal structure
Product Name:4-(tert-butoxy)butanal
CAS No:77033-61-5
MF:C8H16O2
MW:144.211442947388
CID:4181231
PubChem ID:15468912
Update Time:2025-05-25

4-(tert-butoxy)butanal Chemical and Physical Properties

Names and Identifiers

    • Butanal, 4-(1,1-dimethylethoxy)-
    • 4-(tert-butoxy)butanal
    • 77033-61-5
    • EN300-1854615
    • SCHEMBL9626017
    • Inchi: 1S/C8H16O2/c1-8(2,3)10-7-5-4-6-9/h6H,4-5,7H2,1-3H3
    • InChI Key: ZJVRXWVVJPAKGP-UHFFFAOYSA-N
    • SMILES: C(=O)CCCOC(C)(C)C

Computed Properties

  • Exact Mass: 144.115029749Da
  • Monoisotopic Mass: 144.115029749Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 91.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 26.3Ų

4-(tert-butoxy)butanal Pricemore >>

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Additional information on 4-(tert-butoxy)butanal

Introduction to 4-(tert-butoxy)butanal (CAS No. 77033-361-5)

4-(tert-butoxy)butanal is a versatile organic compound with the CAS registry number 77033-361-5. This compound, also referred to as tert-butyl butyraldehyde, is widely recognized in the chemical industry for its unique properties and applications. The molecule consists of a butanal chain with a tert-butoxy group attached at the fourth position, which significantly influences its chemical behavior and reactivity.

The synthesis of 4-(tert-butoxy)butanal typically involves aldehyde synthesis methods, often utilizing oxidation reactions or the hydrolysis of nitriles under specific conditions. Recent advancements in catalytic systems have enhanced the efficiency and selectivity of these processes, making the production of this compound more sustainable and cost-effective.

One of the most notable applications of 4-(tert-butoxy)butanal is in the field of fine chemicals and pharmaceutical intermediates. Its ability to undergo various functional group transformations makes it an invaluable precursor in the synthesis of complex molecules, including antibiotics and antiviral agents. For instance, researchers have employed this compound as a key intermediate in the development of novel antifungal agents, leveraging its structural flexibility to design more potent drugs.

In addition to its role in drug discovery, 4-(tert-butoxy)butanal has found significant utility in the production of specialty polymers and biodegradable materials. The tert-butoxy group imparts unique solubility properties to the molecule, enabling its use in the formulation of eco-friendly coatings and adhesives. Recent studies have highlighted its potential as a building block for synthesizing biocompatible polymers, which are increasingly sought after in biomedical applications such as drug delivery systems and tissue engineering.

The physical properties of 4-(tert-butoxy)butanal are also worth noting. It has a melting point of approximately -8°C and a boiling point around 115°C at standard pressure. These characteristics make it suitable for various industrial processes that require precise temperature control during synthesis or purification steps.

From an environmental standpoint, 4-(tert-butoxy)butanal exhibits moderate biodegradability under aerobic conditions, which aligns with growing industry trends toward greener chemical practices. Its degradation pathways have been extensively studied, providing insights into its ecological impact and guiding its safe disposal methods.

Recent research has also explored the use of 4-(tert-butoxy)butanal in asymmetric catalysis, where it serves as a chiral auxiliary to facilitate enantioselective reactions. This application underscores its versatility and reinforces its importance in modern organic chemistry.

In summary, 4-(tert-butoxy)butanal (CAS No. 77033-361-5) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique structure and reactivity continue to drive innovative research and development across various industries.

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